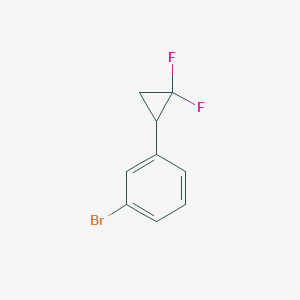

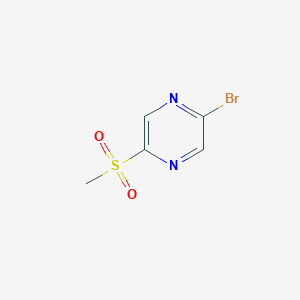

![molecular formula C14H17ClN2S2 B1379109 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride CAS No. 1955547-31-5](/img/structure/B1379109.png)

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride

Descripción general

Descripción

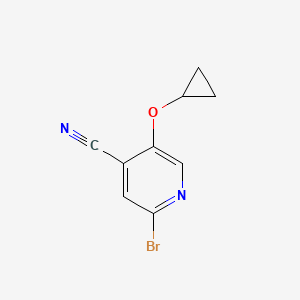

The compound “2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . Novel derivatives of this compound were synthesized through isocyanide insertion reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The IUPAC Standard InChI for a similar compound, 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-, is InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold and isocyanide insertion reaction .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities. Research aimed at the stereoselective preparation of this scaffold is significant due to its presence in natural products with pharmacological importance .

Drug Discovery

The unique structure of 2-azabicyclo[3.2.1]octanes, which includes the compound , is of considerable interest in drug discovery. These nitrogen-containing heterocycles are key synthetic intermediates in total synthesis and have shown potential as bioactive molecules .

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a critical area of research. The ability to create this structure in a stereoselective manner is valuable for the synthesis of various alkaloids and related compounds .

Pharmacological Potential

The bicyclic architecture of 2-azabicyclo[3.2.1]octanes is associated with a wide range of pharmacological potentials. This includes their application in the development of compounds with affinity for neuronal nicotinic acetylcholine receptors .

Valorization of Biomass-Derived Compounds

Research into the valorization of biomass-derived compounds often involves the transformation of such materials into valuable chemical entities. The compound could play a role in such transformations, particularly in photochemical processes .

Development of Synthetic Methodologies

The development of new synthetic methodologies often requires the use of complex scaffolds like 2-azabicyclo[3.2.1]octanes. These methodologies can include palladium-catalyzed reactions and other advanced synthetic techniques .

Nematicidal Activity

There is also research exploring the nematicidal activity of compounds related to 2-(8-azabicyclo[3.2.1]octan-3-yl)-3 derivatives. Such studies are important for agricultural applications where nematode pests are a concern .

Total Synthesis of Natural Products

Finally, the total synthesis of complex natural products often requires intricate scaffolds like the one provided by 2-azabicyclo[3.2.1]octanes. The compound can serve as an intermediate in these syntheses, contributing to the creation of structurally complex and biologically active molecules .

Direcciones Futuras

The development of novel environmentally friendly, efficient, and less toxic compounds has become one of the actual research topics in pesticide discovery and has a huge market prospect . The homology between the 5-HT receptors of nonmammalian and mammals suggests that some classical mammalian 5-HT receptor ligands show certain nematicidal activity .

Mecanismo De Acción

Target of Action

The primary target of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is the 5-HT3 receptor , a type of serotonin receptor . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Biochemical Pathways

It is widely distributed in both central and peripheral nervous system of vertebrates, and participate in various physiological activities like intestinal movements, mood, appetite, and sleeping .

Result of Action

The compound has been evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita, showing good lethal rate (75%) for certain derivatives . This suggests that the compound’s action results in the death of these nematodes, indicating potential use as a nematicide.

Propiedades

IUPAC Name |

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S2.ClH/c1-2-4-13-12(3-1)16-14(18-13)17-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLUBUHTQQKXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4S3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)